
Flucloxacillin(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:
Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.
Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.
Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .
化学反応の分析
Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:
Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.
Major Products Formed:
Hydrolysis: The major product formed is penicilloic acid.
科学的研究の応用
Clinical Applications
1. Treatment of Skin and Soft Tissue Infections
Flucloxacillin is widely prescribed for skin and soft tissue infections, including:
- Cellulitis
- Impetigo
- Folliculitis
- Carbuncles
- Erysipelas
In the UK, it is often the first-line treatment for cellulitis due to its effectiveness against both Staphylococcus and Streptococcus species. A study indicated that flucloxacillin alone suffices for treating cellulitis without the need for dual therapy with benzylpenicillin .
2. Osteomyelitis Treatment
Despite its lower penetration into bone tissue (10-20%), flucloxacillin has shown efficacy in treating osteomyelitis. It is often used in combination with other antibiotics when necessary .
3. Endocarditis and Pneumonia
Flucloxacillin may be used alone or in combination with other antibiotics for treating endocarditis. It is also utilized in pneumonia management, particularly in cases where staphylococcal infection is suspected .
Pharmacokinetics
Flucloxacillin exhibits high protein binding (95-97%), which can affect its dosing in critically ill patients with hypoalbuminaemia. Research indicates that standard dosing may be insufficient; continuous infusion of higher doses (e.g., 12 g/24 h) is recommended to achieve adequate pharmacodynamic targets against MSSA .
Table 1: Pharmacokinetic Parameters of Flucloxacillin
Parameter | Value |
---|---|
Protein Binding | 95-97% |
Volume of Distribution | Increased in hypoalbuminaemia |
Half-Life | Approximately 1 hour |
Clearance | Renal |
Case Studies
Case Study 1: Continuous Infusion Efficacy
A study involving 20 patients with serious MSSA sepsis demonstrated that switching from intermittent dosing to continuous infusion of flucloxacillin significantly improved clinical outcomes. Of the patients treated, 82% were clinically and microbiologically cured at long-term follow-up .
Case Study 2: Acute Interstitial Nephritis
In a reported case, an elderly patient developed acute interstitial nephritis after receiving flucloxacillin for pre-patellar bursitis. The renal function normalized following the cessation of the drug, suggesting a direct correlation between flucloxacillin use and renal impairment .
Risks Associated with Flucloxacillin
While flucloxacillin is effective, it is not without risks. Notably, there are concerns regarding liver injury, particularly cholestatic liver disease. Studies have shown an increased risk within the first 45 days of treatment, especially among older patients .
Table 2: Risk of Liver Injury Associated with Flucloxacillin
Time Frame | Risk per 100,000 Users | Confidence Interval |
---|---|---|
1-45 Days | 8.47 | (6.64 - 10.65) |
46-90 Days | 1.77 | (0.60 - 4.10) |
作用機序
Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .
類似化合物との比較
- Cloxacillin
- Dicloxacillin
- Oxacillin
Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .
特性
分子式 |
C19H16ClFN3O5S- |
---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChIキー |
UIOFUWFRIANQPC-JKIFEVAISA-M |
異性体SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。